Cyclosporin H (CsH) is a cyclic undecapeptide [, ], a fungal metabolite originally isolated from the species Tolypocladium inflatum GAMS []. While structurally similar to the immunosuppressant Cyclosporin A, CsH lacks immunosuppressive function [, ]. Instead, CsH exhibits potent and selective antagonistic activity against Formyl Peptide Receptor 1 (FPR1) [, , ]. This receptor plays a crucial role in the innate immune response by binding to N-formyl peptides released by bacteria and damaged mitochondria, ultimately mediating inflammatory responses [, ].
Cyclosporin H is a cyclic polypeptide derived from the fermentation of certain fungi, specifically Tolypocladium inflatum. It is classified as an immunosuppressant and is structurally related to cyclosporin A, differing primarily in its amino acid composition. Cyclosporin H is recognized for its selective inhibition of inflammatory mediator release and has applications in both research and therapeutic settings.
The synthesis of cyclosporin H typically involves the conversion of cyclosporin A through a series of chemical reactions. The method outlined in patent US20120253007A1 describes a process that includes:
This method emphasizes avoiding diethyl ether during recrystallization to enhance purity and yield .
Cyclosporin H has the molecular formula and a molecular weight of approximately . Its structure consists of 11 amino acids arranged in a cyclic configuration, which contributes to its biological activity. Notably, cyclosporin H differs from cyclosporin A by the substitution of L-methyl valine at position 11 with its D-isomer, which significantly alters its interaction with biological targets .
The structural analysis can be supported by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the integrity and composition of the synthesized compound.
Cyclosporin H participates in various chemical reactions, primarily involving its interaction with receptors on leukocytes. The compound acts as a competitive antagonist at the formyl peptide receptor (FPR), inhibiting the binding of formyl peptides that typically trigger inflammatory responses. The dissociation constant for the cyclosporin H-formyl peptide receptor complex is approximately , indicating a strong affinity for this target compared to other known antagonists .
In experimental setups, cyclosporin H has been shown to inhibit the release of histamine and leukotriene C4 from basophils activated by N-formyl-methionyl-leucyl-phenylalanine (FMLP), showcasing its role in modulating immune responses .
Cyclosporin H functions primarily through its interaction with cyclophilin, although it exhibits significantly lower affinity than cyclosporin A. It inhibits the release of inflammatory mediators from basophils by blocking FPR activation. This mechanism involves:
This selective action makes cyclosporin H a valuable tool in studying immune response modulation.
Cyclosporin H possesses distinct physical and chemical properties:
These properties are crucial for its application in laboratory settings and therapeutic formulations.
Cyclosporin H has several notable applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2